2,6-Diaminopimelic acid

Description

Molecular Composition and Physical Characteristics

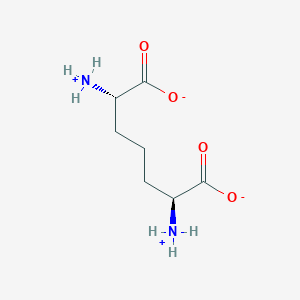

2,6-Diaminopimelic acid possesses the molecular formula C₇H₁₄N₂O₄ with a molecular weight of 190.20 grams per mole. The compound exists as a dicarboxylic amino acid featuring two amino groups positioned at the second and sixth carbon atoms of a seven-carbon chain, with carboxylic acid functional groups at both terminal positions. The systematic chemical name for this compound is 2,6-diaminoheptanedioic acid, reflecting its structural organization as a heptanoic acid derivative with amino substitutions.

The physical characteristics of this compound include a distinctive appearance as a white to pale brown powder or mass under standard conditions. The compound demonstrates exceptional thermal stability, with a melting point exceeding 300 degrees Celsius, indicating strong intermolecular interactions likely arising from hydrogen bonding between amino and carboxyl groups. At standard temperature and pressure conditions (20 degrees Celsius), the material maintains a solid physical state.

Solubility properties reveal that this compound dissolves readily in water, particularly when heated, and shows enhanced solubility in diluted acids and alkali solutions. This solubility behavior reflects the compound's amphoteric nature, allowing it to interact favorably with both acidic and basic media. The predicted pKa value of 2.20±0.24 suggests that the compound exhibits acidic properties under physiological conditions.

Stereochemistry and Isomeric Forms

This compound exhibits remarkable stereochemical complexity, existing in three distinct stereoisomeric forms that differ in their spatial arrangement around the chiral centers. These stereoisomers include the LL-, DD-, and meso-diaminopimelic acid configurations, each possessing unique biological and chemical properties. The presence of two asymmetric carbon centers at positions 2 and 6 gives rise to this stereochemical diversity, making the compound particularly important for studies of chirality in biological systems.

The meso-isomer, scientifically designated as (2R,6S)-2,6-diaminoheptanedioic acid, represents the most biologically significant form of this compound. This specific stereoisomer carries the Chemical Abstracts Service registry number 922-54-3 and serves as a key constituent of bacterial peptidoglycan structures. The meso-configuration results from the compound possessing an internal plane of symmetry, despite containing two chiral centers, which renders it optically inactive as a whole molecule.

Research has demonstrated that different actinomycete strains contain varying proportions of these stereoisomers, with general actinomycete strains typically containing LL- or meso-diaminopimelic acid. Specialized bacterial strains, such as Kitasatosporia, contain both LL- and meso-diaminopimelic acid simultaneously, while certain Micromonospora species predominantly contain meso-diaminopimelic acid with small amounts of both LL- and DD-diaminopimelic acid. This stereoisomeric distribution serves as an important taxonomic criterion for bacterial classification and identification.

Chemical Reactivity and Stability

This compound demonstrates considerable chemical stability under standard storage conditions, with recommendations for storage at room temperature in dark, sealed, and dry environments. The compound maintains its structural integrity over extended periods when properly stored, indicating low susceptibility to oxidative degradation or hydrolytic decomposition under normal atmospheric conditions.

The chemical reactivity of this compound centers primarily around its amino and carboxyl functional groups, which can participate in various derivatization reactions essential for analytical procedures. Pre-column derivatization reactions using reagents such as o-phthaldialdehyde in the presence of ethanethiol have been successfully employed to convert the compound into fluorescent derivatives suitable for high-performance liquid chromatography analysis. These derivatization reactions typically occur at the primary amino groups, forming stable isoindole derivatives that enhance detection sensitivity and selectivity.

Photocatalytic reactions represent another significant aspect of the compound's chemical reactivity, with research demonstrating stereoselective nitrogen-cyclization reactions under specific conditions. Studies have shown that this compound can undergo photocatalytic conversion to piperidine-2,6-dicarboxylic acid through redox-combined mechanisms when exposed to wavelengths greater than 300 nanometers in the presence of activated cadmium sulfide particles. These reactions proceed with remarkable stereoselectivity, with the product distribution depending significantly on the specific photocatalyst used and reaction conditions employed.

The compound also demonstrates reactivity in esterification reactions, as evidenced by the synthesis of dimethyl ester derivatives for analytical applications. These esterification reactions typically occur at the carboxyl groups, producing derivatives with altered solubility and volatility properties that facilitate mass spectrometric analysis and other instrumental techniques.

Spectroscopic and Crystallographic Properties

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound, with proton nuclear magnetic resonance spectra recorded at 500 megahertz in deuterium oxide revealing characteristic chemical shift patterns. The proton nuclear magnetic resonance spectrum displays distinct signals corresponding to the methylene protons of the central alkyl chain and the alpha-carbon protons adjacent to the amino groups. Chemical shifts observed in the region of 3.75-3.80 parts per million correspond to the alpha-carbon protons, while the central methylene protons appear at approximately 1.45-1.95 parts per million.

High-resolution mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 190, consistent with the molecular formula C₇H₁₄N₂O₄. The mass spectral fragmentation pattern provides additional structural confirmation, with characteristic fragment ions arising from the loss of carboxyl groups and amino acid side chains. These spectroscopic techniques enable unambiguous identification and quantification of the compound in complex biological matrices.

Crystallographic studies of enzymes containing this compound have provided valuable insights into the compound's three-dimensional structure and binding interactions. X-ray crystallographic analysis of diaminopimelate epimerase from Acinetobacter baumannii, crystallized in the presence of the substrate, reveals detailed information about the compound's conformation and enzyme-substrate interactions. The crystal structure determination shows that the enzyme crystallizes in space group P3₁ or P3₂, with unit-cell parameters a = b = 74.91 Å, c = 113.35 Å, and α = β = 90°, γ = 120°.

Carbon-13 nuclear magnetic resonance spectroscopy of derivatized forms, such as the dimethyl ester, provides complementary structural information about the carbon framework of the molecule. These spectroscopic data collectively establish a comprehensive understanding of the compound's molecular structure and dynamics in solution, supporting both analytical applications and mechanistic studies of enzymatic reactions involving this important biochemical intermediate.

Propriétés

IUPAC Name |

2,6-diaminoheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKMEZVLHJARHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862237 | |

| Record name | 2,6-Diaminoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Diaminopimelic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-93-7, 922-54-3, 17121-19-6, 2577-62-0 | |

| Record name | Diaminopimelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diaminopimelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC206289 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206278 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 583-93-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diaminoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diaminopimelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptanedioic acid, 2,6-diamino- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,6-Diaminopimelic acid can be synthesized through various methods. One common approach involves the hydrolysis of bacterial cell walls, which contain this compound as a component. The hydrolysis is typically carried out using hydrochloric acid at elevated temperatures .

Industrial Production Methods: In industrial settings, this compound is often produced through fermentation processes involving specific bacterial strains. These bacteria are cultured in media that promote the production of the compound, which is then extracted and purified .

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Diaminopimelic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxyl groups to hydroxyl groups.

Substitution: Amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Applications De Recherche Scientifique

Role in Microbial Metabolism

Bacterial Cell Wall Component

2,6-Diaminopimelic acid is a crucial constituent of bacterial cell walls, particularly in Gram-negative bacteria. It plays a vital role in the synthesis of peptidoglycan, which provides structural integrity to bacterial cells. The presence of DAP is essential for the growth and reproduction of many bacteria, making it a target for antibiotic development .

Microbial Protein Quantification

Recent studies have utilized DAP in quantifying microbial protein in ruminants. The flow of microbial nitrogen was evaluated using DAP as a marker, demonstrating its utility in understanding protein degradation and efficiency in rumen digestion . The methodology involved high-performance liquid chromatography (HPLC) for accurate quantification, highlighting DAP's importance in nutritional studies.

Pharmaceutical Applications

Antimicrobial Potential

Research has indicated that gut microbiota-derived DAP influences the immune response by activating the NOD1 signaling pathway, which is crucial in regulating inflammation during acute pancreatitis. Elevated levels of DAP were associated with disease severity, suggesting its potential as a biomarker for clinical diagnostics . This finding opens avenues for therapeutic interventions targeting the DAP-NOD1 axis.

Drug Development

The enzymatic pathways involving DAP are being explored for developing novel antibiotics. By inhibiting enzymes that utilize DAP in bacterial cell wall synthesis, new antibacterial agents can be designed to combat resistant strains . The specificity of certain ligases for meso-2,6-diaminopimelate presents an opportunity for targeted drug design.

Agricultural Applications

Soil Microbial Activity

In agricultural contexts, DAP is used to enhance soil microbial activity. Its role as a nitrogen source can improve soil fertility and promote plant growth by stimulating beneficial microbial populations . This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical fertilizers.

Table 1: Summary of Applications of this compound

Case Study: Impact on Gut Health

In a study investigating severe acute pancreatitis, the modulation of gut microbiota through DAP was shown to alleviate symptoms by restoring intestinal barrier function and reducing inflammation. Treatment with traditional Chinese medicine and antibiotics that reduce DAP-producing bacteria demonstrated significant improvements in disease outcomes .

Mécanisme D'action

The primary mechanism of action of 2,6-Diaminopimelic acid involves its role in the biosynthesis of bacterial cell walls. It acts as a precursor in the formation of peptidoglycan, a critical component of the cell wall. The compound is incorporated into the peptidoglycan structure through the action of specific enzymes, such as UDP-N-acetylmuramoyl-L-alanyl-D-glutamate–2,6-diaminopimelate ligase . This enzyme catalyzes the addition of this compound to the nucleotide precursor, leading to the formation of a stable cell wall structure .

Comparaison Avec Des Composés Similaires

Comparison with Structural Isomers

2,6-Diaminopimelic acid exhibits stereoisomerism, with distinct biological roles for each form:

Key findings:

- The meso-isomer is metabolically active in bacterial cell walls and is quantifiable via enzymic assays using diaminopimelate decarboxylase .

- The LL-isomer distinguishes Actinobacteria, aiding in taxonomic classification .

Comparison with Analogous Compounds

2,6-Diamino-3-hydroxypimelic Acid

- Structure : Hydroxyl group at the 3rd carbon position.

- Function: Found in Actinomycetales cell walls, replacing this compound in some species.

- Significance: Serves as a chemotaxonomic marker for Streptomyces and related genera .

Lysine

- Structure: Single amino group at the ε-position of a six-carbon chain.

- Function : Cross-links peptidoglycan in gram-positive bacteria (e.g., Staphylococcus).

N-Acetylmuramic Acid

- Structure : Sugar derivative with a lactic acid moiety.

- Function : Backbone of peptidoglycan, linked to peptide chains.

- Contrast: While this compound cross-links peptides, N-acetylmuramic acid forms the glycan lattice .

Research Findings on Functional Roles

Microbiome-Metabolite Interactions: Elevated this compound levels correlate with dysbiosis in bovine uterine infections, reflecting increased Fusobacterium and Bacteroides abundance .

Immunomodulation: this compound activates NOD1, exacerbating insulin resistance in obese and diabetic models by disrupting β-cell function .

Antimicrobial Targets: Analogues of this compound inhibit enzymes like L,D-transpeptidase-2 in Mycobacterium tuberculosis, offering pathways for novel antibiotics .

Analytical Methods for Detection

Activité Biologique

2,6-Diaminopimelic acid (DAP) is a significant amino acid derivative primarily found in bacterial cell walls. It plays a crucial role in the biosynthesis of peptidoglycan, which is essential for maintaining bacterial structure and integrity. This article explores the biological activity of this compound, including its biochemical functions, antimicrobial properties, and potential applications in various fields.

Chemical Structure and Properties

This compound is a lysine analog with the formula . It exists as a component of the peptidoglycan layer in many bacteria, particularly Gram-negative species. The compound has two amino groups and a carboxylic acid group, contributing to its role in various biochemical pathways.

Biochemical Functions

Role in Peptidoglycan Biosynthesis

DAP is integral to the biosynthesis of peptidoglycan, specifically in the formation of cross-linking structures that provide rigidity to bacterial cell walls. The enzyme UDP-N-acetylmuramoyl-L-alanyl-D-glutamate--2,6-diaminopimelate ligase (MurE) catalyzes the addition of DAP to the nucleotide precursor UDP-N-acetylmuramoyl-L-alanyl-D-glutamate (UMAG), facilitating peptidoglycan assembly .

Metabolic Pathways

In Escherichia coli, DAP is synthesized from L-aspartate through a series of enzymatic reactions involving diaminopimelate dehydrogenase and other enzymes. This pathway is crucial for lysine biosynthesis and influences the overall metabolic state of bacterial cells .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that peptides containing DAP can inhibit bacterial growth by interfering with DAP biosynthesis, effectively disrupting cell wall formation. For instance, derivatives of L-2-aminopimelic acid have been shown to possess antibacterial activity against various Gram-negative bacteria by inhibiting key enzymes involved in DAP production .

Case Study: Antibacterial Peptides

A study demonstrated that high concentrations (30 mM) of 2-aminopimelic acid derivatives could be effectively taken up by bacteria, leading to significant antibacterial effects. These peptides inhibited DAP production within intact cells, showcasing their potential as therapeutic agents against bacterial infections .

Applications in Agriculture and Veterinary Medicine

Rumen Function Monitoring

Recent research has highlighted the use of this compound as a biological marker for evaluating rumen fermentation efficiency in dairy cows. The concentration of DAP correlates with volatile fatty acids (VFAs) production, indicating its potential utility in monitoring microbial activity within the rumen . This correlation suggests that DAP levels can serve as indicators of nutrient availability and microbial biomass synthesis.

Summary of Research Findings

| Study | Findings | Implications |

|---|---|---|

| DrugBank | DAP is involved in peptidoglycan biosynthesis via MurE enzyme | Critical for bacterial cell wall integrity |

| PubMed | Peptides containing DAP inhibit bacterial growth | Potential therapeutic applications |

| Veterinary Research | DAP correlates with VFA production in dairy cows | Useful as a marker for rumen function |

Q & A

Q. Critical Consideration :

- Metabolic Variability : Rumen bacteria metabolize stereoisomers differently (e.g., Fusobacterium preferentially degrades meso-DAPA), necessitating isomer-specific protocols for ecological studies .

What experimental designs are optimal for using DAPA as a microbial marker in ruminant nutrition studies?

Advanced Research Context

DAPA quantifies microbial protein flow in ruminants but requires rigorous validation due to variable bacterial cell wall composition.

Methodological Solution :

- Latin Square Design : Employ 3×3 Latin squares to control diet, period, and animal effects. For example:

Yijkl = μ + Qi + Dj + Pk + N(i)l + eijkl

Where:

Q. Data Contradiction :

- Marker Reliability : DAPA underestimates protozoal nitrogen (which lacks DAPA) and overestimates bacterial protein in methanogen-rich samples. Combine with RNA or 35S markers for cross-validation .

How can inter-laboratory variability in DAPA quantification be minimized?

Basic Research Context

Variability arises from derivatization efficiency, column aging, and temperature fluctuations.

Methodological Solution :

- Standardized Derivatization : Prepare OPA/ESH reagent daily (75 mg OPA in 4.5 mL methanol + 70 µL ESH) and maintain pH 9.8–9.9 with 0.4M borate buffer to stabilize derivatives .

- Temperature Control : Column temperature (25°C) and ambient conditions (18–20°C) must be tightly regulated to ensure retention time reproducibility (±0.16 min) .

Q. Validation Protocol :

- Recovery Tests : Spike samples with 10–100 nmol DAPA standards; recovery rates <95% indicate methodological flaws .

What emerging applications of DAPA exist in antimicrobial research?

Advanced Research Context

DAPA biosynthesis is a target for antibiotics (e.g., inhibitors of diaminopimelate dehydrogenase).

Methodological Solution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.